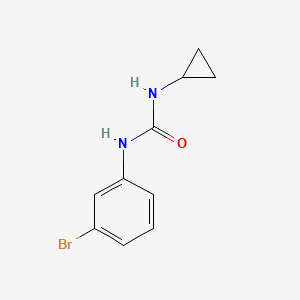

![molecular formula C13H20N2O B7516307 1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)

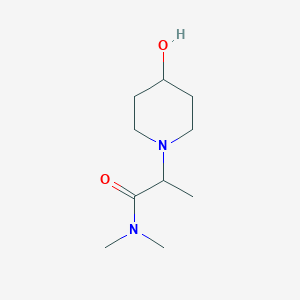

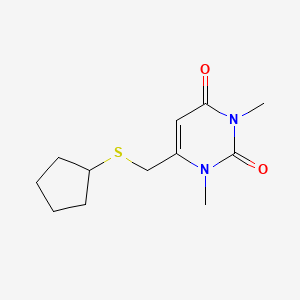

1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as XTT and is commonly used as a reagent in cell viability assays.

Mechanism of Action

The mechanism of action of 1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea involves the reduction of the tetrazolium salt XTT to formazan by mitochondrial dehydrogenases in viable cells. This reduction reaction is mediated by NADH and NADPH, which are produced during cellular respiration. The amount of formazan produced is directly proportional to the number of viable cells present in the sample.

Biochemical and Physiological Effects:

This compound has no known biochemical or physiological effects on cells. This compound is non-toxic and does not interfere with cellular processes. XTT is a reliable and sensitive assay that can accurately measure the viability of cells in a variety of experimental conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea in lab experiments include its high sensitivity, low cost, and ease of use. This compound is also compatible with a wide range of cell types and experimental conditions. The limitations of using XTT include its dependence on mitochondrial function, which can be affected by experimental conditions such as hypoxia or oxidative stress.

Future Directions

There are many future directions for the use of 1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea in scientific research. One potential application is in the development of new cancer therapies. XTT can be used to screen for compounds that selectively target cancer cells while sparing normal cells. Another potential application is in the study of mitochondrial function and metabolism. XTT can be used to assess the effects of drugs or environmental factors on mitochondrial function in different cell types. Finally, XTT can be used in the development of new drug delivery systems that target specific cell types or tissues.

Conclusion:

In conclusion, this compound is a valuable compound that has many applications in scientific research. This compound is widely used in cell viability assays and has been optimized to produce high yields of pure XTT with minimal impurities. XTT is a reliable and sensitive assay that can accurately measure the viability of cells in a variety of experimental conditions. There are many future directions for the use of XTT in scientific research, including the development of new cancer therapies, the study of mitochondrial function and metabolism, and the development of new drug delivery systems.

Synthesis Methods

The synthesis of 1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea can be achieved through a multistep process that involves the reaction of 2-methylbenzylamine with isobutyryl chloride followed by the reaction of the resulting intermediate with methyl isocyanate. This method has been optimized to produce high yields of pure XTT with minimal impurities.

Scientific Research Applications

1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea has been widely used in scientific research for its ability to assess the viability of cells. This compound is commonly used in cell proliferation assays, cytotoxicity assays, and apoptosis assays. XTT is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay is widely used in cancer research, drug discovery, and toxicology studies.

properties

IUPAC Name |

1-methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10(2)14-13(16)15(4)9-12-8-6-5-7-11(12)3/h5-8,10H,9H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSOTUIGNCLDJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(C)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)

![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)

![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)

![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)